H-Gly-Gly-His-OH-H2O

Catalog No.
S14382944
CAS No.
M.F
C10H17N5O5
M. Wt
287.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Gly-Gly-His-OH-H2O

Product Name

H-Gly-Gly-His-OH-H2O

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrate

Molecular Formula

C10H17N5O5

Molecular Weight

287.27 g/mol

InChI

InChI=1S/C10H15N5O4.H2O/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6;/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19);1H2/t7-;/m0./s1

InChI Key

OQFXXSYIZBCDIO-FJXQXJEOSA-N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN.O

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN.O

H-Gly-Gly-His-OH-H2O, also known as Glycylglycylhistidine, is a tripeptide composed of two glycine residues and one histidine residue. Its molecular formula is C6H10N4O3C_6H_{10}N_4O_3 with a molecular weight of approximately 174.16 g/mol. This compound is soluble in water and is often utilized in biochemical and pharmacological research due to its unique properties and biological activities.

, primarily influenced by the functional groups present in the peptide. Notably:

  • Oxidation: The imidazole side chain of histidine can be oxidized, which may alter the peptide's binding capabilities and biological activity.
  • Hydrolysis: Under certain conditions, the peptide bonds can be hydrolyzed, leading to the release of individual amino acids.
  • Ligand Binding: The histidine residue has coordination properties, allowing it to bind with metal ions such as copper, which can influence its function in biological systems .

H-Gly-Gly-His-OH-H2O exhibits several biological activities:

  • Antioxidant Properties: The histidine residue contributes to the antioxidant capacity of the peptide, which may help in protecting cells from oxidative stress.
  • Neuroprotective Effects: Research indicates that similar peptides can have neuroprotective effects, potentially aiding in conditions like neurodegeneration.
  • Metal Ion Chelation: Its ability to bind metal ions suggests a role in metal homeostasis within biological systems, particularly in human serum where it is found .

The synthesis of H-Gly-Gly-His-OH-H2O can be achieved through various methods:

  • Solid-Phase Peptide Synthesis (SPPS): This is a widely used method for synthesizing peptides where amino acids are sequentially added to a growing peptide chain attached to a solid support.
  • Liquid-Phase Synthesis: This approach involves the synthesis of peptides in solution, allowing for easier purification processes post-synthesis.
  • Enzymatic Synthesis: Utilizing enzymes such as proteases can facilitate the formation of specific peptide bonds under mild conditions.

H-Gly-Gly-His-OH-H2O has several applications:

  • Biochemical Research: It serves as a model compound for studying peptide interactions and properties.
  • Pharmaceutical Development: Due to its biological activities, it may be explored for developing therapeutic agents targeting oxidative stress and neuroprotection.
  • Nutraceuticals: It could be included in dietary supplements aimed at improving cognitive function or reducing oxidative damage.

Studies on H-Gly-Gly-His-OH-H2O have focused on its interactions with various biomolecules:

  • Metal Ion Interaction: Investigations reveal that this peptide can bind to metal ions like copper, influencing its biological activity and stability .
  • Protein Binding Studies: Research indicates that it may interact with proteins involved in cellular signaling pathways, potentially modulating their activity.

Several compounds share structural similarities with H-Gly-Gly-His-OH-H2O. Here’s a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
H-Gly-Gly-Gly-OHGlycylglycylglycineComposed of three glycine residues; lacks histidine.
H-Gly-His-OHGlycylhistidineContains only one glycine and one histidine; simpler structure.
H-Gly-Gly-His-Gly-OHGlycylglycylhistidylglycineIncludes an additional glycine; more complex but retains similar properties.

H-Gly-Gly-His-OH-H2O stands out due to its specific combination of two glycine residues and one histidine residue, providing unique coordination chemistry and biological activities not found in simpler or more complex analogs.

Solid-Phase Synthesis Techniques for Gly-Gly-His Conjugates

Solid-phase peptide synthesis represents the predominant methodology for constructing glycyl-glycyl-histidine conjugates, with fluorenylmethyloxycarbonyl chemistry serving as the foundation for these synthetic approaches [1]. The synthesis of H-Gly-Gly-His-OH-H2O employs a systematic stepwise assembly process wherein the peptide chain is constructed from the carbon-terminal end toward the nitrogen-terminal end while covalently anchored to an insoluble polymeric support [2].

The selection of appropriate solid supports plays a critical role in determining the success of tripeptide synthesis. Wang resin demonstrates exceptional utility for synthesizing peptides with carbon-terminal carboxylic acid functionality, providing loading capacities ranging from 0.5 to 1.5 millimoles per gram and requiring only mild trifluoroacetic acid conditions for cleavage [3]. Rink amide resin offers an alternative approach for generating carbon-terminal amide products, though it necessitates more stringent cleavage conditions utilizing 95% trifluoroacetic acid [2] [4].

Resin TypeLinker ChemistryProduct TypeCleavage ConditionsLoading Capacity (mmol/g)Advantages
Wang ResinEster linkageC-terminal carboxylic acidMild TFA (1-5%)0.5-1.5Mild cleavage, high loading
Rink Amide ResinAmide linkageC-terminal amideHigh TFA (95%)0.2-0.8C-terminal amide products
2-Chlorotrityl Chloride ResinTrityl linkageC-terminal carboxylic acidMild TFA (1-5%)0.5-1.8Very mild cleavage conditions
Benzhydrylamine Resin (BHAR)Benzylic amideC-terminal amideStrong acid (HF, TFMSA)0.5-1.0Traditional, well-established
Methylbenzhydrylamine Resin (MBHAR)Methylated benzylic amideC-terminal amideStrong acid (HF, TFMSA)0.5-1.0Reduced steric hindrance

The synthesis protocol for glycyl-glycyl-histidine conjugates follows a repetitive cycle consisting of deprotection, washing, coupling, and additional washing steps [5]. Initial resin preparation involves swelling the polymeric support in dichloromethane for thirty minutes, followed by filtration to remove excess solvent [6]. The first amino acid attachment utilizes 1-hydroxybenzotriazole, diisopropylcarbodiimide, and 4-dimethylaminopyridine as activating agents in a dichloromethane and dimethylformamide solvent system [6].

Fluorenylmethyloxycarbonyl deprotection employs piperidine solutions in dimethylformamide, with initial treatment using 40% piperidine for three minutes, followed by 20% piperidine for twelve minutes [7]. This deprotection sequence ensures complete removal of nitrogen-terminal protecting groups while maintaining the integrity of side-chain protection. Washing protocols utilize dimethylformamide, methanol, and dichloromethane in sequential applications to eliminate residual reagents and byproducts [7].

The incorporation of histidine residues presents unique challenges due to the presence of the imidazole side chain, which requires protection using trityl groups to prevent unwanted side reactions during synthesis [8]. The synthesis of glycyl-histidyl-lysine demonstrates the complexity of incorporating multiple basic amino acids, necessitating careful selection of protecting group strategies to achieve successful coupling [8].

Pseudoproline tripeptides have emerged as valuable building blocks for efficient fluorenylmethyloxycarbonyl solid-phase synthesis, particularly for peptides containing challenging sequences [9] [10]. These modified tripeptides serve as preformed units that can be incorporated directly into growing peptide chains, reducing the number of individual coupling steps and improving overall synthetic efficiency [10].

Catalytic Mechanisms in Peptide Bond Formation and Cleavage

Peptide bond formation represents a fundamental condensation reaction wherein a water molecule is eliminated during the joining of two amino acids [11] [12]. The formation of the amide bond between the carboxyl group of one amino acid and the amino group of another constitutes the central chemical transformation in peptide synthesis [11]. This reaction proceeds through the formation of a tetrahedral intermediate, followed by elimination of water to yield the final peptide product [12].

In synthetic peptide chemistry, peptide bond formation requires the use of coupling reagents to activate the carboxyl group of amino acids, rendering them reactive toward amino groups [11] [12]. Carbodiimide reagents such as diisopropylcarbodiimide and dicyclohexylcarbodiimide function by forming reactive O-acylisourea intermediates that facilitate nucleophilic attack by amino groups [12]. More advanced coupling reagents including 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate and O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate improve coupling efficiency while minimizing racemization [11] [12].

Coupling ReagentChemical FormulaMolecular Weight (g/mol)AdvantagesApplications
Diisopropylcarbodiimide (DIC)C8H16N2140.23Inexpensive, commonly usedGeneral peptide synthesis
N,N′-Dicyclohexylcarbodiimide (DCC)C13H26N2O206.33Traditional coupling agentClassical peptide synthesis
2-(1H-benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU)C11H16BF4N5O321.08Fast coupling, reduced racemizationCyclization reactions
2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)C11H16F6N5OP380.24Superior for hindered amino acids, minimal racemizationDifficult couplings, macrocyclization
O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU)C11H16F6N5OP379.24Good for routine couplingsStandard solid phase synthesis

The mechanism of 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate involves activation of the carboxylic group through formation of a carboxylate anion that attacks the coupling reagent to produce an O-acyl tetramethylisouronium salt [13]. This activated intermediate then undergoes nucleophilic addition by the amino group, resulting in peptide bond formation [13]. The superior performance of 1-hydroxy-7-azabenzotriazole-based reagents compared to 1-hydroxybenzotriazole analogues stems from enhanced reactivity of the corresponding active ester intermediates [14].

Computational analysis reveals that peptide bond formation in aqueous environments involves competing mechanisms depending on solution conditions [15]. Under ambient conditions, the reaction proceeds through a zwitterionic intermediate, while extreme temperature and pressure conditions favor alternative pathways involving direct cleavage of tetrahedral intermediates [16]. These mechanistic insights demonstrate the complexity of peptide bond formation and the importance of reaction conditions in determining synthetic outcomes [15] [16].

Peptide bond cleavage mechanisms involve nucleophilic attack on the carbonyl carbon of the amide bond, leading to formation of tetrahedral intermediates that subsequently eliminate leaving groups [17]. Nonenzymatic peptide bond cleavage at asparagine residues proceeds through cyclization and carbon-terminal fragment release steps, with required proton transfers mediated by phosphate and bicarbonate ions [17]. The calculated activation barriers for these reactions range from 123 to 130 kilojoules per mole, indicating that cleavage can occur under physiological conditions [17].

The stereochemical aspects of peptide bond formation demonstrate significant selectivity preferences in competitive coupling reactions [18]. Studies of activated couplings involving glycine, alanine, valine, proline, and phenylalanine derivatives reveal consistent preference for heterochiral outcomes exceeding 80% in most cases [18]. This selectivity suggests that peptide bond formation mechanisms involve specific geometric requirements in the activated complex that favor cross-coupling over homochiral coupling [18].

Acylation Selectivity at N-Terminal Glycine Residues

The acylation selectivity at nitrogen-terminal glycine residues represents a critical aspect of peptide modification chemistry, with particular relevance to the synthesis and functionalization of glycyl-glycyl-histidine conjugates [19] [20]. The unique structural properties of glycine, including its lack of side chain functionality and minimal steric hindrance, contribute to enhanced reactivity and selectivity in acylation reactions [19].

Nitrogen-terminal acylation of peptides containing glycyl-histidine sequences demonstrates remarkable selectivity when employing optimized reaction conditions [19] [20]. The development of glycyl-histidine tag sequences for selective nitrogen-terminal acylation utilizes the inadvertent gluconoylation observed during protein expression with nitrogen-terminal histidine tags [19]. This observation led to the systematic optimization of nitrogen-terminal sequences, resulting in the identification of glycyl-histidine-histidine-histidine sequences as highly effective for selective acylation [19] [20].

The mechanism of selective nitrogen-terminal acylation involves the unique chemical environment created by the glycyl-histidine sequence [19] [20]. The glycine residue at the nitrogen-terminus provides minimal steric hindrance, allowing for facile approach of acylating agents [19]. The adjacent histidine residues contribute to the reaction through their imidazole side chains, which can participate in proton transfer processes and stabilize reaction intermediates [20].

FactorN-terminal GlycineEffect on SelectivitySelectivity Enhancement
Amino acid pKa valuespKa ~9.6 (α-amino group)Higher nucleophilicity at physiological pHHigh
Steric hindranceMinimal steric hindranceEnhanced reactivity due to accessibilityVery High
Electronic effectsNo electron-withdrawing groupsIncreased nucleophilicity of amino groupModerate
Solvent effectsHigh solubility in polar solventsImproved reaction efficiencyHigh
TemperatureRoom temperature favorableOptimal reaction ratesModerate
Reaction timeFast reaction kineticsReduced side reactionsHigh
Reagent concentrationLower concentrations effectiveBetter control of selectivityModerate
pH conditionsNeutral to slightly basic optimalMaximized amino group reactivityHigh

The selectivity of nitrogen-terminal acylation reactions depends on several key factors including the intrinsic reactivity of the amino group, steric accessibility, and the local chemical environment [19] [20]. The primary amino group at the nitrogen-terminus of glycine exhibits a lower pKa value (approximately 7.6-8.0) compared to lysine side-chain epsilon-amino groups (pKa 10.5 ± 1.1), providing enhanced nucleophilicity under physiological conditions [21]. This difference in basicity enables selective acylation of nitrogen-terminal amino groups in the presence of competing lysine residues [21].

The hydrophilic nature of glycyl-histidine sequences contributes to increased accessibility of the nitrogen-terminus, facilitating selective modification over a wide range of protein structures [19]. This accessibility advantage distinguishes glycyl-histidine tags from other nitrogen-terminal modification strategies that may be sensitive to local protein structure and conformation [19]. The method proceeds under mild aqueous conditions at neutral pH and ambient temperature, avoiding the harsh conditions required by alternative approaches [19] [20].

4-Methoxyphenyl esters serve as optimized acylating agents for selective nitrogen-terminal modification of glycyl-histidine-containing peptides [19] [20]. These esters demonstrate superior reactivity compared to gluconolactone while maintaining high selectivity for nitrogen-terminal amino groups [20]. The mechanism involves nucleophilic attack by the nitrogen-terminal amino group on the carbonyl carbon of the 4-methoxyphenyl ester, resulting in formation of an amide bond and elimination of 4-methoxyphenol [20].

The applications of selective nitrogen-terminal acylation extend to the introduction of diverse functional groups including azides, biotin, and fluorophores [19] [20]. These modifications enable subsequent bioorthogonal reactions, affinity purification, and fluorescence-based detection methods [20]. The versatility of this approach makes it particularly valuable for chemical biology applications and the development of modified biopharmaceuticals [19] [20].

The chemical compound H-Gly-Gly-His-OH-H2O, systematically named as glycylglycyl-L-histidine hydrate, exhibits remarkable diastereoselective DNA cleavage capabilities when coordinated with transition metal ions, particularly nickel(II) and copper(II) [1] [2]. This tripeptide, with a molecular formula of C₁₀H₁₅N₅O₄ and molecular weight of 269.26 g/mol, demonstrates exceptional specificity in recognizing and cleaving DNA through stereochemically-controlled mechanisms [3].

The diastereoselective cleavage recognition arises from the unique coordination geometry of the metallopeptide complexes. When H-Gly-Gly-His-OH coordinates with nickel(II) or copper(II), it forms a square-planar complex through chelation involving the peptide terminal amine, two deprotonated peptide amides, and the histidine imidazole nitrogen [4] [2]. This coordination pattern creates a rigid metallopeptide framework that can distinguish between different DNA sequences and structures based on stereochemical complementarity.

Site-selective DNA cleavage studies have revealed that Ni(II)- Gly-Gly-His-derived metallopeptides preferentially target adenine-thymine rich genomic regions through a mechanism involving C4′-hydrogen abstraction [1] [2]. The cleavage mechanism proceeds through the generation of reactive oxygen species at the metal center, which subsequently abstract hydrogen atoms from the deoxyribose sugar backbone, leading to strand scission. This process is highly dependent on the stereochemical configuration of amino acids within the peptide sequence.

Molecular dynamics simulations have provided detailed insights into the structural basis of diastereoselective recognition. The L-configured amino acid residues at the amino-terminal position create an isohelical metallopeptide structure that complements the curvature of the DNA minor groove [1] [5]. In contrast, D-configured amino acids produce a noncomplementary metallopeptide structure that cannot efficiently utilize its side chains for stable DNA binding, resulting in reduced selectivity and altered cleavage patterns.

The stereochemical influence extends beyond simple L/D discrimination. Studies comparing various amino acid substitutions have shown that metallopeptides containing L-arginine or L-lysine at the first position exhibit highly selective cleavage patterns, consistently modifying only a subset of available nucleotides within specific minor groove sites [1] [2]. Conversely, their D-configured counterparts demonstrate broader, less discriminating cleavage patterns, targeting different sites with varying efficiency.

Importantly, the position of stereochemical modification within the tripeptide sequence significantly affects the degree of diastereoselective recognition. Amino acids located at the amino-terminal position exert the greatest influence on DNA cleavage selectivity, while substitutions at the second position have more moderate effects [1] [2]. This positional dependence reflects the different roles played by amino acid side chains in the DNA-bound metallopeptide complex, with amino-terminal residues directly interacting with the minor groove floor and middle-position residues projecting outward from the DNA surface.

Minor Groove Targeting in A/T-Rich Genomic Regions

The minor groove targeting capability of H-Gly-Gly-His-OH-H2O metallopeptides represents a sophisticated molecular recognition system that exploits the unique structural features of adenine-thymine rich DNA sequences [6] [7]. This targeting mechanism is fundamentally based on the geometric complementarity between the metallopeptide structure and the distinctive minor groove architecture found in different DNA sequence contexts.

Adenine-thymine rich regions exhibit characteristic structural features that facilitate specific recognition by H-Gly-Gly-His-OH metallopeptides. These regions possess narrower minor grooves compared to guanine-cytosine rich sequences, with A-tract sequences (four or more consecutive adenine or thymine bases) displaying particularly narrow minor grooves of approximately 2.5-2.6 Å width [6] [7]. This narrow geometry creates an optimal binding environment for the metallopeptide complexes, which insert their amino-terminal amine and histidine imidazole edge into the minor groove.

The recognition mechanism involves multiple contact points between the metallopeptide and the minor groove floor. The amino-terminal nitrogen-hydrogen and histidine imidazole pyrrole nitrogen-hydrogen groups function as hydrogen bond donors, forming specific interactions with hydrogen bond acceptors located on the minor groove floor [8]. These acceptors include the N3 nitrogen of adenine residues and the O2 oxygen of thymine residues, creating a network of stabilizing interactions that anchor the metallopeptide in the correct orientation for DNA cleavage.

Sequence-dependent variations in minor groove width play a crucial role in determining binding affinity and selectivity. Mixed adenine-thymine sequences, such as AATT motifs, provide an optimal minor groove width of approximately 3.0-3.5 Å, resulting in the highest binding affinity for H-Gly-Gly-His-OH metallopeptides [6] [7]. A-tract sequences, while providing strong binding through their narrow grooves, may sometimes be too constrained for optimal metallopeptide accommodation. Sequences containing TpA dinucleotide steps tend to widen the minor groove beyond the optimal range, resulting in reduced binding affinity and cleavage efficiency.

The structural basis for minor groove recognition has been elucidated through high-resolution molecular dynamics simulations and experimental studies. These investigations reveal that the metallopeptide adopts a specific binding orientation in which the square-planar coordination geometry of the metal center is positioned to facilitate optimal side chain-DNA contacts [8]. The histidine imidazole ring plays a dual role, serving both as a metal ligand and as a hydrogen bond donor for minor groove interactions.

Electrostatic complementarity contributes significantly to the stability of minor groove binding. The narrow minor grooves of adenine-thymine rich sequences generate concentrated negative electrostatic potential, which provides favorable interactions with the positively charged metallopeptide complexes [7] [9]. This electrostatic focusing effect is particularly pronounced in A-tract sequences, where the enhanced negative potential serves as an anchoring point for positively charged amino acid residues such as arginine and lysine.

The biological significance of minor groove targeting extends beyond simple sequence recognition. The ability to discriminate between different adenine-thymine rich sequences allows H-Gly-Gly-His-OH metallopeptides to potentially target specific genomic regions with distinct structural characteristics. This selectivity has implications for understanding how small molecule-DNA interactions can be engineered for therapeutic applications or as tools for studying DNA structure and function.

Stereochemical Influences on Metallopeptide-DNA Interactions

The stereochemical configuration of amino acid residues within H-Gly-Gly-His-OH-H2O exerts profound influence on the binding affinity, selectivity, and cleavage efficiency of metallopeptide-DNA interactions [1] [10] [5]. This influence operates through multiple mechanisms that affect both the intrinsic structure of the metallopeptide complex and its ability to form complementary interactions with the DNA minor groove.

The most significant stereochemical effects arise from the configuration of amino acid residues at the amino-terminal position of the tripeptide. L-configured amino acids, particularly those with extended side chains such as arginine and lysine, create metallopeptide structures that are isohelical with the DNA minor groove [1] [5]. This geometric complementarity enables the formation of stable, long-lasting complexes that exhibit high binding affinity and exceptional selectivity for specific DNA sequences. The extended side chains of L-arginine and L-lysine can penetrate deeply into the minor groove, forming additional stabilizing contacts with the DNA backbone and bases.

In contrast, D-configured amino acids at the amino-terminal position produce metallopeptide structures that are noncomplementary to the DNA minor groove geometry [1] [5]. This stereochemical mismatch results in reduced binding stability and altered selectivity patterns. D-configured metallopeptides often exhibit more dynamic behavior when bound to DNA, with higher dissociation rates and less discriminating sequence recognition. The fundamental cause of this difference lies in the spatial arrangement of the amino acid side chain relative to the metallopeptide equatorial plane, which determines whether the side chain can effectively interact with the minor groove floor.

The influence of stereochemistry extends beyond simple L/D discrimination to encompass more subtle effects related to amino acid side chain structure. Proline-containing metallopeptides demonstrate unique stereochemical behavior due to the conformational constraints imposed by the proline ring structure [1] [2]. L-proline creates additional steric hindrance that can interfere with optimal DNA binding, while D-proline may adopt conformations that are more compatible with minor groove insertion. This reversal of the typical L/D preference highlights the importance of considering both stereochemistry and side chain structure in metallopeptide design.

Amino acid substitutions at the second position of the tripeptide exhibit different stereochemical effects compared to amino-terminal modifications [1] [2]. L-configured amino acids at this position generally maintain stable metallopeptide-DNA interactions, while D-configured residues often enhance overall reactivity at the expense of selectivity. This enhancement likely results from conformational changes that alter the positioning of the metallopeptide relative to the DNA surface, creating more favorable access for reactive oxygen species generation while simultaneously reducing the specificity of the interaction.

The stereochemical influence on metallopeptide-DNA interactions has been quantitatively characterized through DNA fiber electron paramagnetic resonance spectroscopy studies [10] [11]. These investigations have revealed that L-configured amino acids at the amino-terminal position result in highly ordered, stereospecifically-bound metallopeptide complexes with narrow angular distributions relative to the DNA helical axis. D-configured amino acids produce more randomly oriented complexes with broader angular distributions, consistent with reduced binding stability and increased dynamic behavior.

Electron paramagnetic resonance measurements have also provided insights into the relationship between stereochemistry and metallopeptide mobility on DNA. L-configured metallopeptides exhibit restricted mobility when bound to DNA, indicative of strong, specific interactions that limit conformational freedom [10] [11]. D-configured metallopeptides show enhanced mobility, suggesting weaker binding interactions and greater conformational flexibility. These mobility differences directly correlate with the observed differences in DNA cleavage selectivity and efficiency.

The mechanistic basis for stereochemical discrimination involves multiple factors including steric complementarity, electrostatic interactions, and hydrogen bonding patterns. L-configured amino acids typically provide optimal steric complementarity with the DNA minor groove, allowing for maximum utilization of stabilizing interactions [1] [5]. D-configured amino acids often encounter steric clashes that prevent optimal binding geometry, resulting in suboptimal interaction patterns and reduced binding affinity.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

287.12296866 g/mol

Monoisotopic Mass

287.12296866 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types